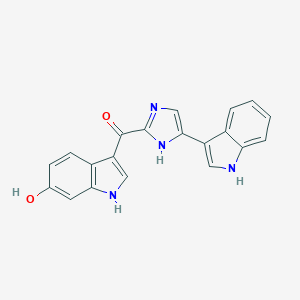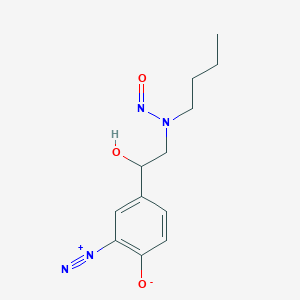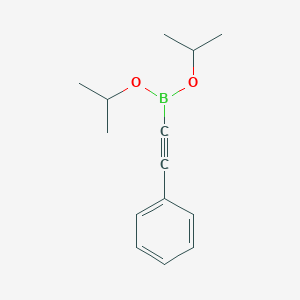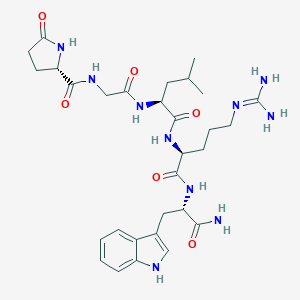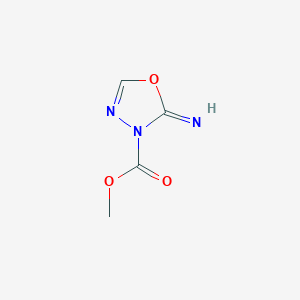
1,3,4-Oxadiazole-3(2H)-carboxylicacid,2-imino-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate is an organic compound belonging to the oxadiazole family. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-imino-1,3,4-oxadiazole-3-carboxylate typically involves the reaction of acylhydrazides with isothiocyanates. This reaction is facilitated by the presence of 4-dimethylaminopyridine (DMAP) and molecular oxygen, leading to the formation of 2-imino-1,3,4-oxadiazolines . The reaction conditions include:
Temperature: 70°C
Time: 15 hours
Catalyst: DMAP
Oxidant: Molecular oxygen
Industrial Production Methods
Industrial production methods for oxadiazole derivatives often involve scalable and efficient synthetic routes. One such method includes the use of ultrasound-assisted synthesis, which enhances the reaction rate and yield . This method is particularly useful for producing large quantities of oxadiazole derivatives for pharmaceutical and agricultural applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the existing groups on the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Molecular oxygen, iodine, and other oxidants.
Reducing Agents: Hydrogen gas, metal hydrides.
Catalysts: DMAP, palladium, copper.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Wirkmechanismus
The mechanism of action of methyl 2-imino-1,3,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer properties . Additionally, it can interact with nucleic acids and proteins, affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with similar chemical properties but different biological activities.
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and applications in explosives.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, exhibiting different chemical reactivity and biological activities.
Uniqueness
Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the imino group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
111155-00-1 |
|---|---|
Molekularformel |
C4H5N3O3 |
Molekulargewicht |
143.1 g/mol |
IUPAC-Name |
methyl 2-imino-1,3,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C4H5N3O3/c1-9-4(8)7-3(5)10-2-6-7/h2,5H,1H3 |
InChI-Schlüssel |
QPSSLISUYXKJCJ-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C(=N)OC=N1 |
Kanonische SMILES |
COC(=O)N1C(=N)OC=N1 |
Synonyme |
1,3,4-Oxadiazole-3(2H)-carboxylicacid,2-imino-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-a]pyridin-3-ylmethanol](/img/structure/B55727.png)


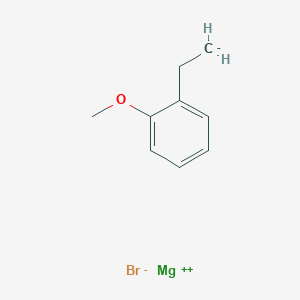
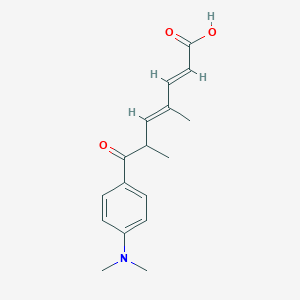
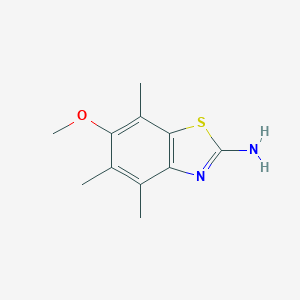
![3-Methoxy-3-methyl-4-oxa-1,2-diazaspiro[4.4]non-1-ene](/img/structure/B55744.png)
